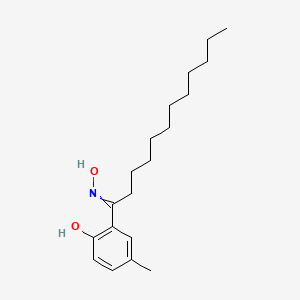

2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol

Description

FLM-5011 is a compound known for its role as a lipoxygenase inhibitor with anti-inflammatory effects . It has a molecular formula of C19H31NO2 and a molecular weight of 305.46 g/mol . This compound is primarily used in scientific research to explore the biological role of lipoxygenases and their reaction products .

Properties

CAS No. |

50652-76-1 |

|---|---|

Molecular Formula |

C19H31NO2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |

InChI |

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |

InChI Key |

OOXQDZTUGOJLHK-CZIZESTLSA-N |

SMILES |

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |

Isomeric SMILES |

CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |

Canonical SMILES |

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for FLM-5011 are not widely documented in public sources. . The industrial production methods for FLM-5011 are also not publicly available, likely due to proprietary processes used by chemical manufacturers.

Chemical Reactions Analysis

FLM-5011 undergoes various chemical reactions, primarily involving its role as a lipoxygenase inhibitor. The specific types of reactions, common reagents, and conditions used in these reactions are not extensively detailed in available literature. it is known that lipoxygenase inhibitors like FLM-5011 interact with lipoxygenase enzymes to prevent the formation of leukotrienes and other inflammatory mediators . The major products formed from these reactions are typically related to the inhibition of lipoxygenase activity and the subsequent reduction in inflammatory responses .

Scientific Research Applications

FLM-5011 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of lipoxygenase inhibition and the role of lipoxygenase metabolites in various biological processes . In biology, FLM-5011 is employed to investigate the pathways involved in inflammation and bronchial asthma . In medicine, it is explored for its potential therapeutic uses in conditions related to inflammation, such as asthma and other inflammatory diseases . In industry, FLM-5011 is utilized in the development of anti-inflammatory drugs and other therapeutic agents .

Mechanism of Action

The mechanism of action of FLM-5011 involves its inhibition of lipoxygenase enzymes. Lipoxygenases are enzymes that catalyze the oxygenation of polyunsaturated fatty acids to form leukotrienes and other inflammatory mediators . By inhibiting lipoxygenase activity, FLM-5011 prevents the formation of these inflammatory mediators, thereby reducing inflammation . The molecular targets of FLM-5011 include the lipoxygenase enzymes themselves, and the pathways involved are those related to the metabolism of polyunsaturated fatty acids .

Comparison with Similar Compounds

Biological Activity

2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol, also known as a derivative of p-cresol, exhibits significant biological activity due to its unique structural characteristics. This compound combines a long undecyl chain with a hydroxymethylphenyl moiety, which enhances its lipophilicity and potential interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 305.5 g/mol. The compound features:

- Hydroxyl group : Enhances solubility and reactivity.

- Undecyl chain : Contributes to hydrophobic interactions.

- Phenolic structure : Imparts antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves:

- Membrane Disruption : The hydrophobic undecyl chain interacts with microbial membranes, disrupting integrity and function.

- Enzyme Inhibition : The phenolic group may inhibit essential microbial enzymes, leading to reduced viability.

Anti-inflammatory Effects

The compound has been studied for its potential as a lipoxygenase inhibitor, suggesting it may play a role in modulating inflammatory pathways. By inhibiting lipoxygenase, it could reduce the synthesis of pro-inflammatory mediators.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- The compound showed significant antioxidant activity in cell-free assays, indicating potential protective effects against oxidative stress.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced inflammation markers in tissues subjected to inflammatory stimuli, supporting its anti-inflammatory potential.

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Molecular Weight | Unique Features |

|---|---|---|---|---|

| This compound | Yes | Yes | 305.5 g/mol | Long undecyl chain enhances activity |

| 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime | Moderate | No | 305.5 g/mol | Shorter alkyl chain |

| E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oxime | Low | Yes | 305.5 g/mol | Geometric isomer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.